molecular formula C45H74O11 B8051025 (1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

Katalognummer: B8051025
Molekulargewicht: 791.1 g/mol
InChI-Schlüssel: MNULEGDCPYONBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione” is a highly complex spirocyclic molecule characterized by:

  • Spiro Architecture: A bicyclo[23.3.1]nonacosa-4,18,20-triene system fused to an oxane ring via a spiro atom (C27), creating a rigid, three-dimensional scaffold .
  • Functional Groups: Multiple hydroxyl (-OH), ketone (-C=O), and methyl (-CH₃) groups, with a stereochemically defined ethyl (-CH₂CH₃) and (2S)-2-hydroxypropyl substituent.

This compound’s rigidity and functional diversity align with spiro compounds’ known roles in medicinal chemistry, where their 3D structure enhances target binding and metabolic stability .

Eigenschaften

IUPAC Name

22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNULEGDCPYONBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859640
Record name 22-Ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound identified as (1S,4E,...)-22-ethyl-7,11,...-3,9,13-trione is a complex polyhydroxylated spiro compound with significant biological activity. This article explores its biological properties based on existing research findings and case studies.

  • Molecular Formula : C₄₅H₇₄O₁₁
  • Molecular Weight : 791.1 g/mol
  • IUPAC Name : (1S,...)-22-ethyl-7,...-3-trione

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on metabolic processes and cellular functions. Below are key areas of interest:

1. Metabolic Regulation

Research indicates that the compound may play a role in regulating metabolic pathways. In particular:

  • Energy Homeostasis : The compound has been linked to the modulation of SIRT1 (sirtuin 1), a protein that regulates energy homeostasis and metabolic stress responses. Studies have shown that SIRT1 activation can improve insulin sensitivity and enhance mitochondrial function in adipose tissue .

2. Antioxidant Properties

The compound exhibits potential antioxidant activity:

  • Reactive Oxygen Species (ROS) : It has been observed that the compound influences the production of ROS in cells. Low levels of ROS can trigger adaptive stress responses that promote cellular survival under metabolic stress conditions .

3. Cellular Stress Response

The compound engages in cellular signaling pathways that manage stress responses:

  • Endoplasmic Reticulum (ER) Stress : The modulation of ER stress pathways by this compound indicates its protective role against metabolic dysfunctions induced by high-fat diets .

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

Case Study 1: SIRT1 Activation

A study involving mice demonstrated that selective overexpression of SIRT1 in adipose tissue led to improved metabolic outcomes when treated with the compound. The results showed enhanced energy metabolism and reduced lipid accumulation in liver tissues .

Case Study 2: ROS Management

In another investigation focusing on mitochondrial function in adipose tissues under high-fat diet conditions, treatment with the compound resulted in increased ROS production but also triggered protective mechanisms that prevented excessive oxidative damage .

Data Table: Summary of Biological Activities

Biological ActivityObservations
Metabolic RegulationEnhances SIRT1 activity; improves insulin sensitivity
Antioxidant PropertiesModulates ROS production; promotes adaptive stress response
Cellular Stress ResponseProtects against ER stress; improves mitochondrial function

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table highlights structural and functional distinctions between the target compound and analogous spiro derivatives:

Feature Target Compound Analog 1 (from ) Analog 2 (from ) Pyrazolo-Spiro Compound (from )
Core Structure Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane] Spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane] Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-pyran] Pyrazolo[1',2':1,2]-pyrazolo[3,4-b]pyrazine
Key Substituents - 22-Ethyl
- 6'-(2S)-2-hydroxypropyl
- 7,11,14,15-tetrahydroxy
- Nonamethyl
- 4-Ethyl
- 6'-(2S)-2-hydroxypropyl
- 11,12,15,19-tetrahydroxy
- Nonamethyl
- 22-Ethyl (stereoisomer)
- 6'-(2R)-2-hydroxypropyl
- Stereochemical inversions at C5', C6', C27
- 7-Benzylidene
- Di(4-methylphenyl)
- Three ketone groups
Stereochemistry 20 stereocenters (1S,5'R,6R, etc.) 19 stereocenters (1R,4S,5E, etc.) Differing R/S configurations at C5', C6', C22, and C27 Planar pyrazine/pyrazole system with no stereocenters
Biological Activity Hypothesized antimicrobial/pesticidal activity (based on hydroxyl/methyl group density and spiro rigidity) Unreported bioactivity; structural similarity suggests potential for similar applications Likely reduced bioactivity due to stereochemical mismatches Demonstrated antimicrobial activity (MIC: 24% yield)
Synthetic Complexity High (requires stereoselective assembly of bicyclo system and multiple hydroxylations) Moderate (shared oxane core but fewer hydroxyl groups) High (challenges in resolving stereoisomers) Low (one-step condensation of aldehyde and pyrazolo precursor)

Key Insights:

Structural Divergence: The target compound’s 22-ethyl and 6'-(2S)-2-hydroxypropyl groups distinguish it from Analog 1’s 4-ethyl substituent and Analog 2’s stereoisomeric hydroxypropyl .

Stereochemical Impact :

  • Analog 2’s inverted stereochemistry at C5' and C6' likely disrupts hydrogen-bonding networks critical for target binding, explaining its hypothesized lower activity .

Activity Trends :

  • Pyrazolo-spiro compounds () exhibit moderate antimicrobial activity but lack the target’s stereochemical complexity, limiting their selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Reactant of Route 2
(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.